

# Spectroscopic Profile of Lactic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: Lactic anhydride

Cat. No.: B1620357

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## Introduction

**Lactic anhydride** (CAS No. 97-73-4), systematically known as 2-hydroxypropanoyl 2-hydroxypropanoate, is a dicarboxylic anhydride derived from lactic acid. With the molecular formula  $C_6H_{10}O_5$  and a molecular weight of 162.14 g/mol, it serves as a key intermediate in various chemical syntheses, including the production of polylactic acid (PLA), a biodegradable polymer with significant applications in medicine and consumer goods.<sup>[1][2]</sup> Accurate structural elucidation and purity assessment of **lactic anhydride** are paramount for its application in research and industry. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Due to the chiral centers in **lactic anhydride**, its NMR spectra can provide detailed information about its stereochemistry.

### $^1H$ NMR Data (Predicted)

Experimental  $^1H$  NMR data for **lactic anhydride** is not readily available in public spectral databases. The following data is based on established chemical shift principles for similar structures.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.5 - 5.0	Quartet (q)	2H	CH
~1.5 - 1.7	Doublet (d)	6H	CH <sub>3</sub>
Broad singlet	2H	OH	

### <sup>13</sup>C NMR Data (Predicted)

As with <sup>1</sup>H NMR, experimental <sup>13</sup>C NMR data is sparse. The predicted chemical shifts are based on the expected electronic environments of the carbon atoms.

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~170 - 175	C	C=O (Anhydride)
~68 - 72	CH	CH-OH
~18 - 22	CH <sub>3</sub>	CH <sub>3</sub>

## Interpretation

The <sup>1</sup>H NMR spectrum is expected to show a quartet for the methine proton (CH) due to coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl protons (CH<sub>3</sub>) would appear as a doublet. The hydroxyl (OH) proton signal is typically broad and its chemical shift can vary depending on solvent, concentration, and temperature.

In the <sup>13</sup>C NMR spectrum, three distinct signals are anticipated, corresponding to the carbonyl carbon of the anhydride, the methine carbon bearing the hydroxyl group, and the methyl carbon.

## Standard Experimental Protocol for NMR

- Sample Preparation: Dissolve approximately 5-10 mg of purified **lactic anhydride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm to ensure sample homogeneity.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 12-16 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 0-220 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of **lactic anhydride** is characterized by the distinctive absorptions of the anhydride functional group.

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
1850 - 1800	Strong	C=O Symmetric Stretch	Anhydride
1790 - 1740	Strong	C=O Asymmetric Stretch	Anhydride
3550 - 3200	Strong, Broad	O-H Stretch	Alcohol
1300 - 1000	Strong	C-O Stretch	Anhydride/Alcohol
2990 - 2850	Medium	C-H Stretch	Alkane

## Interpretation

The most prominent features in the IR spectrum of **lactic anhydride** are the two strong carbonyl (C=O) stretching bands, which are characteristic of an anhydride functional group.<sup>[3]</sup><sup>[4]</sup> The higher frequency band corresponds to the symmetric C=O stretch, while the lower frequency band is due to the asymmetric stretch.<sup>[3]</sup> A strong, broad absorption in the region of 3550-3200 cm<sup>-1</sup> indicates the presence of the hydroxyl (O-H) groups, which are likely involved in hydrogen bonding. Additionally, a strong C-O stretching absorption is expected in the fingerprint region (1300-1000 cm<sup>-1</sup>).<sup>[5]</sup>

## Standard Experimental Protocol for FT-IR

- Sample Preparation (Neat Liquid):
  - Place one drop of **lactic anhydride** onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
  - Place a second salt plate on top and gently rotate to form a thin, uniform liquid film.
- Sample Preparation (ATR):
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact.

- **Background Spectrum:** Acquire a background spectrum of the clean, empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Place the prepared sample into the spectrometer's sample compartment and acquire the spectrum.
- **Data Acquisition:**
  - Scan the mid-IR range, typically from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
  - Set the resolution to  $4\text{ cm}^{-1}$ .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

### Key Mass Spectrometry Data (GC-MS)

While a GC-MS spectrum is available in the Wiley Registry, specific fragmentation data is not publicly detailed.<sup>[6][7]</sup> The following represents an interpretation of expected fragmentation patterns for a molecule with the structure of **lactic anhydride** (MW = 162.14).

m/z (mass-to-charge ratio)	Proposed Fragment	Notes
162	$[\text{C}_6\text{H}_{10}\text{O}_5]^+\bullet$	Molecular Ion ( $\text{M}^+\bullet$ )
117	$[\text{M} - \text{COOH}]^+$	Loss of a carboxyl group
89	$[\text{M} - \text{C}_3\text{H}_5\text{O}_2]^+$	Cleavage of the anhydride bond
73	$[\text{C}_3\text{H}_5\text{O}_2]^+$	Lactoyl fragment
45	$[\text{COOH}]^+$	Carboxyl fragment
43	$[\text{CH}_3\text{CO}]^+$	Acetyl fragment

## Interpretation

In an EI mass spectrum, the peak with the highest mass-to-charge ratio typically corresponds to the molecular ion ( $\text{M}^+\bullet$ ), which for **lactic anhydride** would be at m/z 162. The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for anhydrides and esters involve cleavage at the C-O bonds. We would expect to see fragments corresponding to the loss of a carboxyl group (m/z 45) or cleavage of the central anhydride linkage, leading to lactoyl-type fragments (e.g., m/z 73). The relative abundance of these fragments helps in confirming the structure.

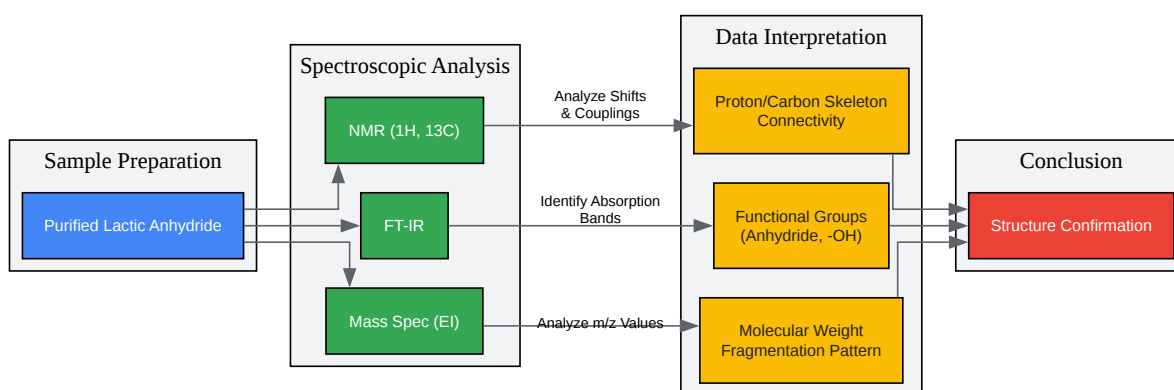
## Standard Experimental Protocol for EI-MS

- **Sample Introduction:** Introduce a dilute solution of **lactic anhydride** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $\text{M}^+\bullet$ ).
- **Fragmentation:** The high internal energy of the molecular ions causes them to break apart into smaller, charged fragments and neutral radicals.

- **Mass Analysis:** The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of **lactic anhydride** relies on the integration of data from multiple spectroscopic techniques. The workflow diagram below illustrates the logical process of analyzing a sample from preparation to final structure confirmation.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. bocsci.com [bocsci.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. CAS # 97-73-4, Lactic acid anhydride, 2-Hydroxypropanoic anhydride - chemBlink [chemblink.com]
- 7. Lactyl lactate | C<sub>6</sub>H<sub>10</sub>O<sub>5</sub> | CID 101567 - PubChem [pubchem.ncbi.nlm.nih.gov]
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